(2Z)-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-2-phenylprop-2-enenitrile
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Overview
Description
(2Z)-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-2-phenylprop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a nitrophenyl group and a phenylprop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-2-phenylprop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring through a Paal-Knorr synthesis, followed by nitration to introduce the nitrophenyl group. The final step involves the formation of the phenylprop-2-enenitrile moiety through a Knoevenagel condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-2-phenylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The phenyl and pyrrole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-2-phenylprop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool in biochemical assays.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the nitrophenyl group suggests possible applications in the development of anti-inflammatory and antimicrobial agents.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (2Z)-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-2-phenylprop-2-enenitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Quzhou Aurantii Fructus and Huyou Peel
Uniqueness
Compared to similar compounds, (2Z)-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-2-phenylprop-2-enenitrile stands out due to its unique combination of functional groups. The presence of both a nitrophenyl and a phenylprop-2-enenitrile moiety provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H17N3O2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(Z)-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C21H17N3O2/c1-15-11-18(12-19(14-22)17-7-4-3-5-8-17)16(2)23(15)20-9-6-10-21(13-20)24(25)26/h3-13H,1-2H3/b19-12+ |
InChI Key |
FISZXBFSEJLNMR-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=C(\C#N)/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=C(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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